molecular formula C34H40N2O6 B12779195 Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-2H-pyran-3-yl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))- CAS No. 145680-04-2

Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-2H-pyran-3-yl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))-

Cat. No.: B12779195
CAS No.: 145680-04-2
M. Wt: 572.7 g/mol
InChI Key: WHEAOWNCXPCPCE-LOOYLFGLSA-N
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Description

Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-2H-pyran-3-yl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of carbamic acid derivatives and subsequent esterification. Common reagents used in these reactions may include:

    Carbamic acid precursors: These are often synthesized through the reaction of amines with carbon dioxide or phosgene.

    Esterification agents: Such as tetrahydro-2H-pyran-3-yl alcohol, which reacts with carbamic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.

    Indene derivatives: Compounds containing the indene moiety.

    Phenylmethyl compounds: Molecules with phenylmethyl groups.

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and aromatic rings, potentially leading to diverse chemical reactivity and biological activity.

Properties

CAS No.

145680-04-2

Molecular Formula

C34H40N2O6

Molecular Weight

572.7 g/mol

IUPAC Name

[(3R)-oxan-3-yl] N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C34H40N2O6/c37-30(29(19-24-12-5-2-6-13-24)35-34(40)42-27-15-9-17-41-22-27)21-26(18-23-10-3-1-4-11-23)33(39)36-32-28-16-8-7-14-25(28)20-31(32)38/h1-8,10-14,16,26-27,29-32,37-38H,9,15,17-22H2,(H,35,40)(H,36,39)/t26-,27-,29+,30+,31-,32+/m1/s1

InChI Key

WHEAOWNCXPCPCE-LOOYLFGLSA-N

Isomeric SMILES

C1C[C@H](COC1)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O

Canonical SMILES

C1CC(COC1)OC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O

Origin of Product

United States

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